molecular formula C16H15F3N6S2 B12714983 1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea CAS No. 127142-05-6

1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

Cat. No.: B12714983
CAS No.: 127142-05-6
M. Wt: 412.5 g/mol
InChI Key: INDNUZGVDZBBFV-LSHDLFTRSA-N
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Description

1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea is a useful research compound. Its molecular formula is C16H15F3N6S2 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

127142-05-6

Molecular Formula

C16H15F3N6S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[(E)-1-pyridin-2-ylethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea

InChI

InChI=1S/C16H15F3N6S2/c1-10(13-7-2-3-8-20-13)22-24-15(27)25-23-14(26)21-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H2,21,23,26)(H2,24,25,27)/b22-10+

InChI Key

INDNUZGVDZBBFV-LSHDLFTRSA-N

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F)/C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=CC(=C1)C(F)(F)F)C2=CC=CC=N2

Origin of Product

United States

Biological Activity

1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea, often referred to as a thiourea derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and enzyme-inhibitory agent. The following sections will delve into its synthesis, structural characteristics, and biological activities, supported by relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-pyridyl ethylidene amine with a thiocarbonyl compound. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized thiourea derivatives.

Table 1: Key Characterization Techniques

TechniquePurpose
NMRStructural confirmation
IR SpectroscopyFunctional group identification
X-ray CrystallographyDetailed structural analysis

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiourea derivatives. Specifically, the compound has shown significant activity against various strains of bacteria and fungi. For instance, a copper(II) complex derived from a related thiourea was reported to exhibit high antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL . The mechanism of action is believed to involve dual inhibition of DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication.

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated moderate antitumor activity. In vitro studies showed that it inhibited the growth of several cancer cell lines, including SW480 (colorectal cancer), SW620 (lymph node metastasis), and PC3 (prostate cancer). Notably, these effects were observed at concentrations that did not induce toxicity in normal human keratinocytes (HaCaT cells) .

Enzyme Inhibition

The compound also acts as an enzyme inhibitor, particularly targeting key enzymes involved in cancer progression. The dual inhibition mechanism observed with bacterial enzymes suggests potential pathways for similar actions against cancer-related enzymes.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in December 2022 demonstrated that copper complexes of thiourea derivatives exhibited enhanced antimicrobial activity compared to their non-complexed counterparts. The study reported that these complexes were effective against a wide range of pathogens, including resistant strains .
  • Antitumor Activity Evaluation : Another investigation focused on the anticancer properties of thiourea derivatives found that specific structural modifications significantly influenced their cytotoxicity against cancer cell lines. The presence of trifluoromethyl groups was noted to enhance activity through increased lipophilicity and better cellular uptake .

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